molecular formula C14H17NO3 B1356067 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one CAS No. 54711-38-5

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one

Cat. No.: B1356067
CAS No.: 54711-38-5
M. Wt: 247.29 g/mol
InChI Key: NMZSXNOCNJMJQT-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one (DEACM) is a coumarin derivative featuring a diethylamino group at the 7-position and a hydroxymethyl group at the 4-position of the chromen-2-one scaffold. Its synthesis typically involves reactions with formaldehyde and diethylamine under basic conditions (e.g., K₂CO₃) in polar solvents like DMF or methanol . DEACM’s hydroxymethyl group enables versatile functionalization, making it a key intermediate for drug conjugation and photoresponsive systems .

Applications DEACM is widely used in stimuli-responsive drug delivery systems. For example, it has been immobilized on β-cyclodextrin-functionalized gold nanorods (AuNRs) to load doxorubicin (DOX) via π-π stacking. Near-infrared (NIR) light triggers DEACM’s photosolvolysis, enabling controlled DOX release. This system demonstrated potent anticancer activity in vitro (4T1 breast cancer cells) and in vivo (mouse models) . DEACM is also employed in caged compounds for light-activated drug release, such as DEAC-caged anisomycin for neurobiological studies .

Biochemical Analysis

Biochemical Properties

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by affecting the expression of genes involved in cell cycle regulation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription . The compound’s ability to inhibit certain enzymes, such as those in the cytochrome P450 family, highlights its potential as a modulator of metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be preferentially taken up by certain cell types or tissues, influencing its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .

Biological Activity

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, commonly referred to as DEACM, is a synthetic compound belonging to the coumarin family. Its unique structure, characterized by a diethylamino group at the 7-position and a hydroxymethyl group at the 4-position, contributes to its diverse biological activities. This article explores the biological activity of DEACM, focusing on its applications in fluorescence microscopy, drug development, and antioxidant properties, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₄H₁₇N₁O₃
  • Molecular Weight : Approximately 247.29 g/mol

The compound's structure enhances its solubility and biological activity compared to other coumarins, making it a valuable candidate for various applications in medicinal chemistry and biochemistry.

Biological Applications

1. Fluorescent Probes
DEACM is widely used as a fluorescent marker in biological research. Its ability to emit light upon excitation allows for high-sensitivity visualization of cellular processes. This property is particularly useful in tracking biomolecules within live cells .

2. Drug Development
The compound's properties make it valuable in pharmaceutical applications, particularly in targeting specific biological pathways. Its structural similarity to other biologically active coumarins suggests potential therapeutic effects, including anti-inflammatory and antitumor activities .

3. Antioxidant Activity
Research indicates that DEACM exhibits significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Antioxidant Activity Assessment

A study evaluated the antioxidant activity of various coumarins, including DEACM. The results demonstrated that DEACM showed an IC50 value of approximately 36.05 μM in DPPH scavenging assays, indicating its potency compared to standard antioxidants like ascorbic acid .

Fluorescence Microscopy Applications

In a recent study, DEACM was utilized to visualize protein trafficking in living cells. The compound was covalently linked to antibodies, allowing researchers to track the movement of these biomolecules within cellular environments using fluorescence microscopy techniques .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
7-Diethylamino-4-methylcoumarinC₁₄H₁₇N₁O₂Methyl group instead of hydroxymethyl
7-HydroxycoumarinC₉H₆O₃Lacks diethylamino group; known for fluorescence
CoumarinC₉H₆O₂Basic structure; widely studied for various applications

The unique combination of functional groups in DEACM enhances its solubility and biological activity compared to these similar compounds. Its dual role as both an antimicrobial agent and a fluorescent probe sets it apart from other coumarins .

Scientific Research Applications

Applications Overview

DEACM is utilized in several key areas:

  • Fluorescent Probes
    • DEACM is widely used as a fluorescent marker in biological research, enabling visualization of cellular processes with high sensitivity. Its fluorescence properties allow researchers to track biomolecules within cells using fluorescence microscopy .
  • Biochemical Assays
    • The compound serves as a substrate in enzyme assays, facilitating the measurement of enzyme activity and aiding in the study of metabolic pathways. Its ability to emit fluorescence makes it an ideal candidate for real-time monitoring of biochemical reactions .
  • Drug Development
    • DEACM's properties make it valuable in pharmaceutical research for developing new drugs targeting specific biological pathways. Its structural characteristics can be modified to enhance therapeutic efficacy .
  • Photodynamic Therapy
    • The compound's capacity to absorb light renders it suitable for applications in photodynamic therapy, where light activation is used to treat cancer by activating photosensitizing agents .
  • Environmental Monitoring
    • DEACM is applied in detecting pollutants in water sources, providing reliable methods for assessing water quality and environmental health .

Case Study 1: Fluorescence Microscopy

A study demonstrated the effectiveness of DEACM as a fluorescent probe for tracking protein dynamics in living cells. Researchers covalently linked DEACM to antibodies and proteins, allowing them to visualize cellular components and processes such as protein trafficking and organelle function through fluorescence microscopy techniques.

Case Study 2: Enzyme Activity Measurement

In a biochemical assay, DEACM was employed as a substrate for measuring the activity of specific enzymes involved in metabolic pathways. The fluorescence intensity correlated with enzyme concentration, providing a quantitative measure of enzymatic activity that could be monitored over time .

Case Study 3: Photodynamic Therapy Applications

Research highlighted DEACM's role in photodynamic therapy, where its light-absorbing properties were utilized to activate therapeutic agents within cancer cells. This application demonstrated significant potential for targeted cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of substituted phenols with β-keto esters or malonic acid derivatives under acidic conditions (e.g., H₃PO₄ or PCl₃) to form the coumarin backbone .
  • Step 2 : Functionalization at the 4-position via hydroxymethylation, often using formaldehyde or paraformaldehyde in the presence of a base .
  • Step 3 : Introduction of the diethylamino group at the 7-position through nucleophilic substitution or palladium-catalyzed coupling reactions .
    Key intermediates include 4-hydroxymethylcoumarin and 7-amino-substituted precursors. Purification is achieved via column chromatography or recrystallization .

Q. How is the purity of this compound typically assessed in laboratory settings?

  • Methodological Answer : Purity is validated using:

  • HPLC/GC-MS : To quantify organic impurities (>95% purity threshold) .
  • ¹H/¹³C NMR : To confirm structural integrity and detect residual solvents (e.g., DMF or THF) .
  • Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 64.3%, H: 6.7%, N: 4.5%) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for chromenone derivatives?

  • Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data are addressed by:

  • Dynamic NMR Studies : To detect conformational flexibility or tautomerism in solution .
  • Single-Crystal X-ray Diffraction : Resolves ambiguities in substituent orientation (e.g., diethylamino group planarity) .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and compare them with experimental data .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Molecular Docking (AutoDock Vina) and QSAR Models are used to:

  • Identify potential binding pockets in target proteins (e.g., antimicrobial enzymes or cancer-related kinases) .
  • Predict pharmacokinetic properties (e.g., logP = 2.8, indicating moderate lipophilicity) .
  • Validate interactions via Molecular Dynamics Simulations (100 ns trajectories) to assess stability of ligand-protein complexes .

Q. What are the challenges in characterizing hydrogen bonding networks in this compound?

  • Methodological Answer : The hydroxymethyl and diethylamino groups participate in intra-/intermolecular H-bonding, complicating spectral interpretation:

  • IR Spectroscopy : O–H and N–H stretches (3200–3600 cm⁻¹) are broad due to H-bonding .
  • X-ray Crystallography : Reveals precise H-bond distances (e.g., O···H–N = 1.8–2.2 Å) and angles .
  • Solvent Effects : Polar solvents (e.g., DMSO) disrupt H-bonding, altering NMR peak splitting patterns .

Q. Key Research Findings

  • Fluorescent Applications : Chromenone derivatives exhibit solvatochromic shifts, making them viable probes for polarity sensing .
  • Antimicrobial Activity : Analogues with hydroxymethyl groups show MIC values of 8–16 µg/mL against S. aureus .
  • Synthetic Scalability : Microwave-assisted synthesis reduces reaction time by 60% compared to conventional methods .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight : 231.29 g/mol .
  • Crystal Structure : DEACM’s cation exhibits a planar chromenium moiety and a twisted 2H-chromen-2-one group (7.1° angle). Stabilizing interactions include intramolecular C–H⋯O bonds and π-π stacking, contributing to its thermodynamic stability in crystalline phases .

Comparison with Similar Coumarin Derivatives

Structural and Functional Differences

The biological and physicochemical properties of coumarins are highly dependent on substituents. Below is a comparative analysis of DEACM and structurally related compounds:

Table 1: Key Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
DEACM 7-diethylamino, 4-hydroxymethyl 231.29 NIR-triggered drug delivery, caged compounds
Coumarin 481 7-diethylamino, 4-trifluoromethyl 285.27 Fluorescent dye, OLEDs, bioimaging
7-Hydroxy-4-phenylchromen-2-one 7-hydroxy, 4-phenyl 238.24 Anti-inflammatory, antimicrobial
6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one 6-chloro, 4-hydroxy, 7-methyl 210.61 Antimicrobial, structural analog of warfarin
7-[(4-Benzyloxy)methyl]-4-hydroxymethyl-2H-chromen-2-one 4-hydroxymethyl, 7-benzyloxy ~350 (estimated) Dual MAO-B/AChE inhibitor for Alzheimer’s

Analysis of Substituent Effects

7-Diethylamino Group: Enhances fluorescence and solubility in hydrophobic matrices (e.g., polymer-drug conjugates). In DEACM and Coumarin 481, this group enables NIR responsiveness and optical applications .

4-Hydroxymethyl vs. 4-Trifluoromethyl :

  • Hydroxymethyl (DEACM) : Facilitates covalent conjugation (e.g., to β-cyclodextrins or drugs via ester/ether linkages) .
  • Trifluoromethyl (Coumarin 481) : Introduces electron-withdrawing effects, red-shifting fluorescence for bioimaging and OLEDs .

Chlorine and Methyl Substituents :

  • In 6-chloro-4-hydroxy-7-methyl-2H-chromen-2-one, chlorine increases antimicrobial potency , while the methyl group enhances metabolic stability .

Properties

IUPAC Name

7-(diethylamino)-4-(hydroxymethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-8,16H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZSXNOCNJMJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561350
Record name 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54711-38-5
Record name 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Diethylamino)-4-(hydroxymethyl)coumarin
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Synthesis routes and methods

Procedure details

7-(Diethylamino)-4-hydroxymethylcoumarin (9) was prepared by oxidation of 4-methyl-7-(diethylamino)coumarin with SeO2, and subsequent reduction with NaBH4. Reaction of alcohol 9 with phosphoramidite 8 in the presence of 1H-tetrazole provided a phosphite intermediate, which was oxidized in the same pot with anhydrous TBHP to afford phosphate 10 (Scheme 2). Removal of the protecting groups required some exploration. An initial attempt to deprotect both the Boc and MOM groups with TFA resulted in the loss of the Boc group in 1 h; however, only 50% of the MOM group was removed even after stirring for 3 days at rt. Reaction with Me3SiBr in CH2Cl 2, rather than removing the methyl ester of the phosphate, resulted instead in the loss of the coumarin moiety from the lipid. When 10 was heated in 6 M HCl/THF (2:1) at 60° C. for 6 h, all three groups, Boc, MOM, and the phosphate methyl ester, were removed to provide DECM-S1P (1), which on neutralization and N-acylation using p-nitrophenyl palmitate in DMF/CH2Cl2 gave C1P analogue 1a in good yield.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one

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